7-Nitro-1,2-benzisoxazol-3(2H)-one
Overview
Description
7-Nitro-1,2-benzisoxazol-3(2H)-one is an organic compound that belongs to the class of benzisoxazoles. This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an isoxazole ring fused to the benzene ring. It is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,2-benzisoxazol-3(2H)-one typically involves the nitration of 1,2-benzisoxazol-3(2H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is common to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 7-Nitro-1,2-benzisoxazol-3(2H)-one can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 7-amino-1,2-benzisoxazol-3(2H)-one.
Substitution: Formation of various substituted benzisoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
7-Nitro-1,2-benzisoxazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Nitro-1,2-benzisoxazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The isoxazole ring structure contributes to the compound’s stability and ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoxazol-3(2H)-one: The parent compound without the nitro group.
5-Nitro-1,2-benzisoxazol-3(2H)-one: A similar compound with the nitro group in a different position on the benzene ring.
7-Amino-1,2-benzisoxazol-3(2H)-one: The reduced form of 7-Nitro-1,2-benzisoxazol-3(2H)-one.
Uniqueness
This compound is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 7-position enhances its potential as a precursor for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
7-nitro-1,2-benzoxazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7-4-2-1-3-5(9(11)12)6(4)13-8-7/h1-3H,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIDBICZJTWOCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])ONC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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